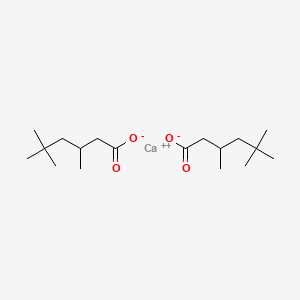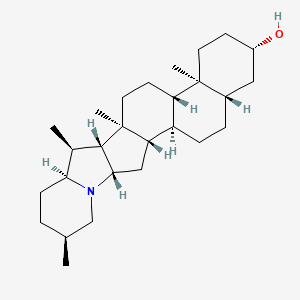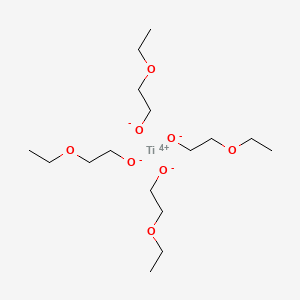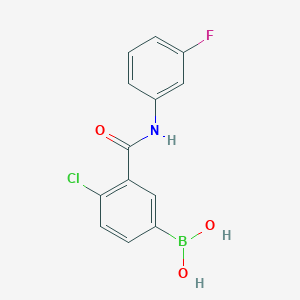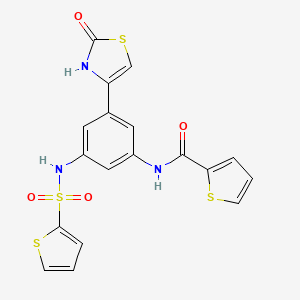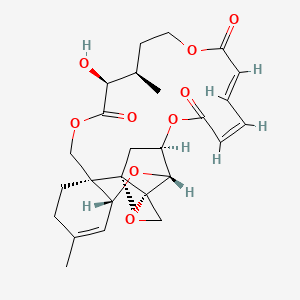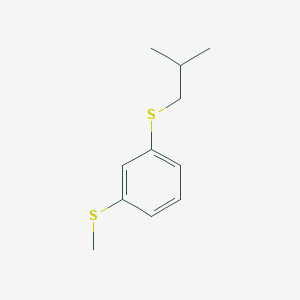
3-(iso-Butylthio)phenyl methyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(iso-Butylthio)phenyl methyl sulfide is an organic compound with the molecular formula C11H16S2 It is characterized by the presence of both iso-butylthio and phenyl methyl sulfide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(iso-Butylthio)phenyl methyl sulfide typically involves the reaction of iso-butylthiol with phenyl methyl sulfide under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the thiol, followed by nucleophilic substitution with phenyl methyl sulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(iso-Butylthio)phenyl methyl sulfide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol and sulfide precursors.
Substitution: Nucleophilic substitution reactions can replace the sulfur-containing groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl methyl sulfides.
Applications De Recherche Scientifique
3-(iso-Butylthio)phenyl methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(iso-Butylthio)phenyl methyl sulfide involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved may include oxidative stress and modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl methyl sulfide: Lacks the iso-butylthio group, making it less sterically hindered.
iso-Butylthiol: Contains only the iso-butylthio group without the phenyl methyl sulfide moiety.
Thioanisole: Similar structure but with a methoxy group instead of the iso-butylthio group.
Uniqueness
3-(iso-Butylthio)phenyl methyl sulfide is unique due to the presence of both iso-butylthio and phenyl methyl sulfide groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C11H16S2 |
|---|---|
Poids moléculaire |
212.4 g/mol |
Nom IUPAC |
1-(2-methylpropylsulfanyl)-3-methylsulfanylbenzene |
InChI |
InChI=1S/C11H16S2/c1-9(2)8-13-11-6-4-5-10(7-11)12-3/h4-7,9H,8H2,1-3H3 |
Clé InChI |
DOXPNZLEBQUUNY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSC1=CC=CC(=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


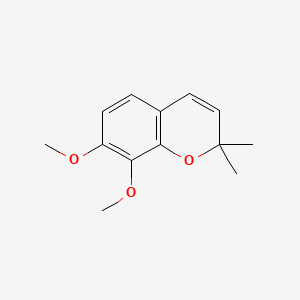

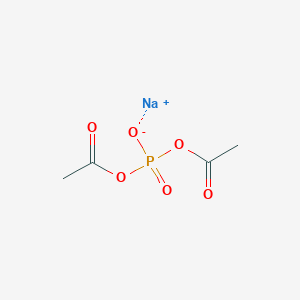
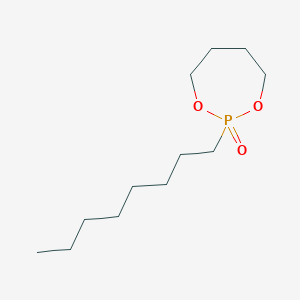

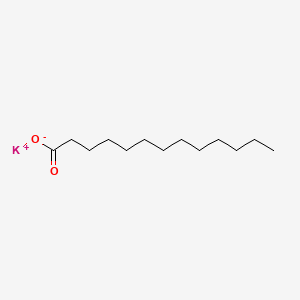

![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
